molecular formula C25H32N4O3 B11368689 2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11368689
M. Wt: 436.5 g/mol
InChI Key: UOPJCDXHMCJENN-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of molecules known for their interactions with alpha1-adrenergic receptors, which are significant targets in the treatment of various neurological and cardiovascular conditions .

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O3/c1-3-13-29-23-12-7-19(16-22(23)27-24(29)17-28-14-5-4-6-15-28)26-25(30)18-32-21-10-8-20(31-2)9-11-21/h7-12,16H,3-6,13-15,17-18H2,1-2H3,(H,26,30)

InChI Key

UOPJCDXHMCJENN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CN4CCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, typically starting with the preparation of the benzodiazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate various physiological responses, potentially leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .

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